molecular formula C9H8BrNO5 B1287872 Methyl 3-bromo-4-methoxy-5-nitrobenzoate CAS No. 40258-73-9

Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Cat. No.: B1287872
CAS No.: 40258-73-9
M. Wt: 290.07 g/mol
InChI Key: FTUNSACBIXMAPH-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO5 It is a derivative of benzoic acid, featuring bromine, methoxy, and nitro substituents on the benzene ring

Scientific Research Applications

Methyl 3-bromo-4-methoxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 4-(bromomethyl)benzoate”, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Similar precautions should be taken when handling “Methyl 3-bromo-4-methoxy-5-nitrobenzoate”.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4-methoxy-5-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by bromination and methoxylation. For example, the nitration of 2-methoxy-4-methyl-3-nitropyridine can be followed by bromination using bromine in acetic acid at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar multi-step synthesis routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-4-methoxy-5-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of Methyl 3-amino-4-methoxy-5-nitrobenzoate.

    Oxidation: Formation of Methyl 3-bromo-4-carboxy-5-nitrobenzoate.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-methoxy-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Methyl 3-methoxy-4-nitrobenzoate
  • Methyl 3-bromo-4-methoxybenzoate
  • Methyl 3-bromo-4-nitrobenzoate

Comparison: Methyl 3-bromo-4-methoxy-5-nitrobenzoate is unique due to the presence of all three substituents (bromine, methoxy, and nitro) on the benzene ring

Properties

IUPAC Name

methyl 3-bromo-4-methoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO5/c1-15-8-6(10)3-5(9(12)16-2)4-7(8)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUNSACBIXMAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589914
Record name Methyl 3-bromo-4-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40258-73-9
Record name Methyl 3-bromo-4-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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